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Compound of Interest

Compound Name: Levosimendan D3

Cat. No.: B15142733 Get Quote

A comprehensive review of pivotal clinical trials and meta-analyses assessing the therapeutic

profile of Levosimendan in acute decompensated heart failure, low-output heart failure, and

patient subgroups.

This guide provides a detailed comparison of Levosimendan with other inotropic agents and

placebo in the management of various heart failure patient populations. The information is

intended for researchers, scientists, and drug development professionals, offering a synthesis

of quantitative data from key clinical trials, detailed experimental protocols, and visual

representations of signaling pathways and experimental workflows.

Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety data from pivotal clinical trials and

meta-analyses, comparing Levosimendan to dobutamine and placebo in different heart failure

settings.

Table 1: Levosimendan vs. Dobutamine in Low-Output
Heart Failure (LIDO Study)
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Endpoint
Levosimendan
(n=103)

Dobutamine
(n=100)

Hazard Ratio (95%
CI) / p-value

Primary

Hemodynamic

Endpoint

28% 15%
1.9 (1.1-3.3);

p=0.022[1]

All-Cause Mortality at

180 days
26% 38%

0.57 (0.34-0.95);

p=0.029[1]

Increase in cardiac

output by ≥30% and a

decrease in

pulmonary capillary

wedge pressure by

≥25% at 24 hours.

Table 2: Levosimendan vs. Dobutamine in Acute
Decompensated Heart Failure (SURVIVE Trial)

Endpoint
Levosimendan
(n=664)

Dobutamine
(n=663)

Hazard Ratio (95%
CI) / p-value

All-Cause Mortality at

180 days (Primary)
26% 28%

0.91 (0.74-1.13);

p=0.40

All-Cause Mortality at

31 days
11.9% 13.7% 0.85 (p=NS)

All-Cause Mortality at

5 days
4.4% 6.0% 0.72 (p=NS)[2]

BNP Reduction at 24

hours

Significantly greater

with Levosimendan
p<0.001

Atrial Fibrillation 9% 6%
Higher incidence with

Levosimendan

Cardiac Failure
Lower incidence with

Levosimendan
[3]
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Table 3: Levosimendan vs. Placebo in Acute
Decompensated Heart Failure (REVIVE II Trial)

Endpoint
Levosimendan
(n=299)

Placebo (n=301) p-value

Composite Endpoint

of Clinical

Improvement

More improved, less

worsened
p=0.015[4]

BNP Reduction at 24

hours

Significantly greater

with Levosimendan
p<0.001[4]

Duration of

Hospitalization
7.0 days 8.9 days p=0.006[4]

Mortality at 90 days 15.1% 11.6%
Not significantly

different[4]

Hypotension 50% 36%
More frequent with

Levosimendan[5]

Ventricular

Tachycardia
25% 17%

More frequent with

Levosimendan[5]

Composite of patient

global assessment

and clinical criteria for

worsening heart

failure through 5 days.

Table 4: Meta-Analysis of Levosimendan vs. Dobutamine
in Critically Ill Patients with Heart Failure

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2010/02/23/19/18/REVIVE-II
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2010/02/23/19/18/REVIVE-II
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2010/02/23/19/18/REVIVE-II
https://www.acc.org/Latest-in-Cardiology/Clinical-Trials/2010/02/23/19/18/REVIVE-II
https://login.medscape.com/login/sso/getlogin?sc=ng&dc=ma&wcode=101&client=205502&scode=msporg&urlCache=aHR0cHM6Ly93d3cubWVkc2NhcGUub3JnL3ZpZXdhcnRpY2xlLzUyMzA0Mw&redid=1
https://login.medscape.com/login/sso/getlogin?sc=ng&dc=ma&wcode=101&client=205502&scode=msporg&urlCache=aHR0cHM6Ly93d3cubWVkc2NhcGUub3JnL3ZpZXdhcnRpY2xlLzUyMzA0Mw&redid=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Levosimendan Dobutamine
Risk Ratio (95% CI)
/ p-value

Overall Mortality 19.6% 25.7%
0.81 (0.70-0.92);

p=0.002[6]

In-hospital/30-day

Mortality
8.4% 12.7%

OR = 0.65 (0.50–

0.86); p=0.002[7]

6-month Mortality 25.8% 29.5%
OR = 0.84 (0.67–

1.04); p=0.11[7]

Length of Hospital

Stay
10.7 ± 7.0 days 12.4 ± 6.6 days

MD = -1.92 (-2.47 to

-1.36); p<0.001[7]

Atrial Fibrillation 8.1% 5.4%
OR = 1.56 (1.04–

2.35); p=0.03[7]

Acute

Decompensated

Cardiac Failure

12.2% 16.8%
OR = 0.69 (0.51–

0.93); p=0.02[7]

Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for critical

evaluation and replication of the findings.

LIDO (Levosimendan Infusion versus Dobutamine)
Study

Objective: To compare the hemodynamic effects and clinical outcomes of levosimendan and

dobutamine in patients with severe, low-output heart failure.[1]

Patient Population: Patients with a cardiac index of less than 2.5 L/min/m² and a pulmonary

capillary wedge pressure of 15 mmHg or more who required inotropic support.

Intervention:
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Levosimendan Group: A loading dose of 24 µg/kg over 10 minutes, followed by a

continuous infusion of 0.1 µg/kg/min for 24 hours. The infusion rate could be doubled if the

response was inadequate.[1]

Dobutamine Group: An initial infusion of 5 µg/kg/min without a loading dose, with the rate

doubled if the response was inadequate at 2 hours.[1]

Primary Endpoint: The proportion of patients with a hemodynamic improvement at 24 hours,

defined as an increase in cardiac output of 30% or more and a decrease in pulmonary

capillary wedge pressure of 25% or more.[1]

Secondary Endpoints: Included all-cause mortality at 180 days.

SURVIVE (Survival of Patients with Acute Heart Failure
in Need of Intravenous Inotropic Support) Trial

Objective: To assess the effect of a short-term intravenous infusion of levosimendan versus

dobutamine on long-term survival in patients with acute decompensated heart failure

requiring inotropic support.[3]

Patient Population: Hospitalized patients with acute decompensated heart failure, a left

ventricular ejection fraction of 30% or less, and a clinical need for inotropic therapy.[2]

Intervention:

Levosimendan Group: A loading dose of 12 µg/kg over 10 minutes, followed by a

continuous infusion of 0.1 to 0.2 µg/kg/min for 24 hours.[2]

Dobutamine Group: A continuous infusion of at least 5 µg/kg/min for at least 24 hours.[2]

Primary Endpoint: All-cause mortality at 180 days.[3]

Secondary Endpoints: Included all-cause mortality at 31 days and changes in B-type

natriuretic peptide (BNP) levels at 24 hours.

REVIVE II (Randomized Multicenter Evaluation of
Intravenous Levosimendan Efficacy) Trial
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Objective: To evaluate the efficacy of levosimendan compared with placebo in the short-term

treatment of decompensated chronic heart failure.[4]

Patient Population: Hospitalized patients with acute decompensated heart failure who

remained dyspneic at rest despite treatment with intravenous diuretics and had a left

ventricular ejection fraction of 35% or less.

Intervention:

Levosimendan Group: A loading dose of 6-12 µg/kg over 10 minutes, followed by a

continuous infusion of 0.1-0.2 µg/kg/min for 24 hours, in addition to standard therapy.

Placebo Group: A placebo infusion for 24 hours in addition to standard therapy.

Primary Endpoint: A composite of clinical improvement, defined by patient global assessment

and worsening heart failure criteria through 5 days.[4]

Secondary Endpoints: Included changes in BNP levels, duration of hospitalization, and

mortality at 90 days.[4]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of

action of Levosimendan, a typical experimental workflow for a comparative clinical trial, and the

stratification of heart failure patient populations.
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Levosimendan's dual mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Levosimendan's Efficacy in Heart Failure: A
Comparative Analysis Across Patient Populations]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15142733#comparative-efficacy-of-
levosimendan-in-different-heart-failure-patient-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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